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Compound of Interest

Compound Name: LG50643

Cat. No.: B1675217 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of LG50643, a key

intermediate in the preparation of the dual PI3K-δ/γ inhibitor, Duvelisib. The following protocols

are based on established chemical literature and offer a plausible synthetic pathway.

Synthetic Pathway Overview
The synthesis of LG50643, chemically known as 6-fluoro-7-(methylamino)-3,4-

dihydroquinazolin-4-one, can be envisioned through a multi-step process commencing with the

nitration of a fluorinated quinazolinone precursor, followed by nucleophilic aromatic substitution

to introduce the methylamino group, and a final reduction of the nitro group.

7-Fluoroquinazolin-4(3H)-one 7-Fluoro-6-nitroquinazolin-4(3H)-oneH2SO4, fuming HNO3 7-(Methylamino)-6-nitroquinazolin-4(3H)-oneMethylamine 6-Amino-7-(methylamino)quinazolin-4(3H)-one (LG50643)Reduction (e.g., Fe, NH4Cl)
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Caption: Synthetic scheme for LG50643.

Experimental Protocols
Step 1: Synthesis of 7-Fluoro-6-nitroquinazolin-4(3H)-
one
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This initial step involves the nitration of 7-fluoroquinazolin-4(3H)-one to introduce a nitro group

at the 6-position, a critical precursor for subsequent functionalization.

Methodology:

In a round-bottom flask, add 7-fluoroquinazolin-4(3H)-one (1 equivalent) to a mixture of

concentrated sulfuric acid and fuming nitric acid.[1]

Heat the reaction mixture to 373 K for 1 hour.[1]

After the reaction is complete, carefully pour the mixture onto ice water to precipitate the

crude product.[1]

Filter the precipitate, wash with water, and dry to obtain 7-fluoro-6-nitroquinazolin-4(3H)-one.

The crude product can be further purified by recrystallization from acetic acid.[1]

Reagent/Solvent Molar Ratio/Volume

7-Fluoroquinazolin-4(3H)-one 1.0 eq

Concentrated H2SO4 Sufficient volume

Fuming HNO3 Sufficient volume

Step 2: Synthesis of 7-(Methylamino)-6-nitroquinazolin-
4(3H)-one
This step introduces the methylamino group at the 7-position via a nucleophilic aromatic

substitution reaction, displacing the fluorine atom.

Methodology:

Dissolve 7-fluoro-6-nitroquinazolin-4(3H)-one (1 equivalent) in a suitable solvent such as

ethanol in a reaction vessel.

Add an excess of methylamine solution (e.g., 40% in water) to the reaction mixture.
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Stir the reaction at room temperature or with gentle heating until the starting material is

consumed (monitor by TLC).

Upon completion, cool the reaction mixture and filter the precipitated solid.

Wash the solid with water and a suitable organic solvent (e.g., diethyl ether) and dry to yield

7-(methylamino)-6-nitroquinazolin-4(3H)-one.

Reagent/Solvent Molar Ratio/Volume

7-Fluoro-6-nitroquinazolin-4(3H)-one 1.0 eq

Methylamine solution Excess

Ethanol Sufficient volume

Step 3: Synthesis of 6-Amino-7-
(methylamino)quinazolin-4(3H)-one (LG50643)
The final step involves the reduction of the nitro group to an amine, yielding the target

intermediate, LG50643.

Methodology:

To a round-bottom flask, add 7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4(3H)-one (1

equivalent), ammonium chloride (5 equivalents), and a mixture of ethanol and water (e.g.,

4:1 v/v).[2]

Heat the mixture to 80 °C.[2]

Add iron powder (5 equivalents) portion-wise while stirring vigorously.[2]

Maintain the reaction at 80 °C and monitor the progress by TLC until the reduction is

complete (typically 2 hours).[2]

After completion, filter the hot reaction mixture through a pad of celite to remove the iron

catalyst.
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Wash the celite pad with hot ethanol.

Concentrate the filtrate under reduced pressure to obtain the crude product.

The crude 6-amino-7-(methylamino)quinazolin-4(3H)-one can be purified by recrystallization

or column chromatography.

Note: While the cited procedure uses a different substrate, the reduction conditions using iron

and ammonium chloride are generally applicable for the reduction of nitroarenes to anilines in

the presence of other functional groups.[2]

Reagent/Solvent Molar Ratio/Volume

7-(Methylamino)-6-nitroquinazolin-4(3H)-one 1.0 eq

Ammonium Chloride (NH4Cl) 5.0 eq

Iron Powder (Fe) 5.0 eq

Ethanol/Water (4:1) Sufficient volume

Alternative Pathway Consideration
An alternative approach to the synthesis of LG50643 could involve starting with a precursor

that already contains the methylamino group. For instance, the synthesis of 4-amino-2-fluoro-

N-methylbenzamide has been reported, which could potentially be cyclized to form the

quinazolinone ring.[3][4][5] This would involve a different sequence of reactions, potentially

offering advantages in terms of yield and selectivity.

Preparation of Precursor Quinazolinone Formation

2-Fluoro-4-nitrotoluene 2-Fluoro-4-nitrobenzoic acidKMnO4 2-Fluoro-4-nitro-N-methylbenzamideSOCl2, then Methylamine 4-Amino-2-fluoro-N-methylbenzamidePd/C, H2 LG50643 PrecursorNitration, then Methylamination LG50643Cyclization (e.g., with Formamide)
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Caption: Alternative synthetic route to LG50643.
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This alternative highlights the importance of strategic planning in multi-step synthesis, where

the order of functional group introduction can significantly impact the overall efficiency of the

process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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